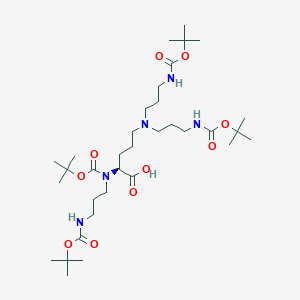

Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine

CAS No.: 464926-00-9

Cat. No.: VC3778272

Molecular Formula: C34H65N5O10

Molecular Weight: 703.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 464926-00-9 |

|---|---|

| Molecular Formula | C34H65N5O10 |

| Molecular Weight | 703.9 g/mol |

| IUPAC Name | (2S)-5-[bis[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid |

| Standard InChI | InChI=1S/C34H65N5O10/c1-31(2,3)46-27(42)35-18-14-22-38(23-15-19-36-28(43)47-32(4,5)6)21-13-17-25(26(40)41)39(30(45)49-34(10,11)12)24-16-20-37-29(44)48-33(7,8)9/h25H,13-24H2,1-12H3,(H,35,42)(H,36,43)(H,37,44)(H,40,41)/t25-/m0/s1 |

| Standard InChI Key | ZVEQMFGVWDPIKH-VWLOTQADSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NCCCN(CCC[C@@H](C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CCCNC(=O)OC(C)(C)C |

| SMILES | CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CCCNC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CCCNC(=O)OC(C)(C)C |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 464926-00-9 |

| Molecular Formula | C34H65N5O10 |

| Molecular Weight | 703.9 g/mol |

| Synonyms | Nα-Boc-Nα,δ,δ-tris(3-Boc-aminopropyl)-L-ornithine; (s)-5-(Bis(3-((tert-butoxycarbonyl)amino)propyl)amino)-2-((tert-butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoic acid |

| Physical State | Solid |

| Optical Rotation | [α]D= -13 ± 2° (C=1 in MeOH) at 20°C |

The compound features multiple Boc-protected amine groups, which provide selective protection during chemical synthesis processes . Its structure includes a modified L-ornithine backbone with three 3-Boc-aminopropyl chains attached at strategic positions, creating a multifunctional molecular scaffold.

Structural Characteristics

The molecular structure of Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine is characterized by:

-

An L-ornithine amino acid core structure

-

Four tert-butyloxycarbonyl (Boc) protecting groups

-

Three 3-aminopropyl chains attached to the ornithine backbone

-

A free carboxylic acid group

-

Multiple protected amine functionalities

This complex arrangement creates a molecule with unique spatial properties and multiple reactive sites that can be selectively deprotected and functionalized. The presence of multiple Boc groups provides orthogonal protection strategies essential for controlled chemical synthesis of complex biomolecules .

Applications in Research and Industry

Peptide Synthesis

Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine serves as a critical building block in advanced peptide synthesis. Its multiple Boc-protected amines allow for selective deprotection and coupling reactions, facilitating the creation of complex peptide structures that are essential for drug development . The compound can be incorporated into peptide sequences to introduce branching points or attachment sites for functional groups, significantly expanding the structural diversity of synthetic peptides.

In solid-phase peptide synthesis, this compound can be strategically incorporated to create peptides with specialized architectures, including:

-

Branched peptides with multiple functional domains

-

Peptide conjugates with enhanced biological activity

-

Cyclic peptides with constrained conformations

-

Multivalent peptide systems with improved target binding

These applications make the compound particularly valuable in the development of peptide-based therapeutics and diagnostic agents .

Drug Delivery Systems

The unique properties of Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine make it suitable for formulating advanced drug delivery systems. It enhances the stability and bioavailability of therapeutic agents, potentially improving their efficacy while reducing side effects . When appropriately derivatized, this compound can serve as a scaffold for developing:

-

Targeted drug delivery vehicles

-

Controlled-release formulations

-

Enhanced penetration systems for cell membranes

-

Stabilized drug complexes with improved pharmacokinetics

These applications are particularly relevant for the delivery of sensitive therapeutic agents such as peptides, proteins, and nucleic acids that typically face challenges in reaching their intended targets within the body .

Bioconjugation Processes

In bioconjugation applications, Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine facilitates the attachment of drugs or imaging agents to biomolecules. This targeted approach enables more effective therapies by ensuring that therapeutic agents reach their intended targets within the body . The compound's multiple functional groups can be selectively deprotected and modified to create conjugation points for:

-

Fluorescent imaging probes

-

Radioactive tracers

-

Therapeutic agents

-

Targeting moieties such as antibodies or peptides

These bioconjugates combine the targeting specificity of biomolecules with the therapeutic or diagnostic properties of synthetic compounds, creating hybrid molecules with enhanced performance characteristics .

Cancer Therapy Research

Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine is being explored in cancer research for its potential to improve the delivery of anticancer drugs through targeted mechanisms . Research in this area focuses on:

-

Development of tumor-targeted drug conjugates

-

Enhancement of chemotherapeutic agent delivery to cancer cells

-

Creation of multifunctional therapeutic systems combining imaging and treatment

-

Improvement of anticancer drug pharmacokinetics and biodistribution

The compound's ability to serve as a multifunctional scaffold makes it particularly valuable for developing complex cancer therapeutics that can address the challenges of selectivity and efficacy in oncology treatments .

Gene Therapy Applications

In gene therapy applications, Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine aids in the delivery of nucleic acids to specific cells, potentially enhancing treatment outcomes . The compound can be utilized to create:

-

Non-viral gene delivery vectors

-

Nucleic acid condensing agents

-

Cell-penetrating conjugates for DNA/RNA delivery

-

Stabilized nucleic acid complexes with reduced degradation

These applications address one of the major challenges in gene therapy: the efficient and targeted delivery of genetic material to specific cells while protecting it from degradation in the biological environment .

Physical and Chemical Properties

Detailed Physicochemical Characteristics

Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine possesses several key physicochemical properties that influence its behavior in various applications. Understanding these properties is essential for researchers working with this compound:

| Property | Value/Description |

|---|---|

| Appearance | White to off-white solid |

| Molecular Weight | 703.9 g/mol |

| Optical Rotation | [α]D= -13 ± 2° (C=1 in MeOH) at 20°C |

| Solubility | Soluble in organic solvents (methanol, chloroform, dichloromethane) |

| Storage Conditions | Recommended storage at -20°C, protected from light and moisture |

| Stability | Stable under normal laboratory conditions; sensitive to strong acids |

The optical rotation value indicates the compound's chirality, which is derived from its L-ornithine core structure . This stereochemical feature is crucial for its biological activity and interactions with other chiral molecules in biological systems.

Structural Analysis and Reactivity

The reactivity of Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine is largely determined by its functional groups:

-

The carboxylic acid group can participate in amide bond formation, esterification, and other carboxylic acid reactions

-

The Boc-protected amine groups can be selectively deprotected under acidic conditions (typically using trifluoroacetic acid)

-

The secondary amine linkages within the structure provide points for further derivatization

These reactivity patterns make the compound particularly useful in sequential synthetic procedures where controlled, step-wise modifications are required. The selective deprotection of specific Boc groups can be achieved through careful control of reaction conditions, allowing for the creation of complex, multifunctional derivatives.

When purchasing this compound, researchers should consider:

-

Purity requirements for their specific application

-

Required documentation (certificates of analysis, safety data sheets)

-

Shipping and storage conditions

-

Regulatory restrictions that may apply to certain laboratories or regions

These considerations ensure that researchers obtain material of appropriate quality for their intended applications .

Future Research Directions

Emerging Applications in Biomedical Research

The unique properties of Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine continue to inspire new research directions in biomedical science. Emerging applications include:

-

Development of multifunctional nanoparticles for theranostic applications (combined therapy and diagnosis)

-

Creation of smart drug delivery systems with stimuli-responsive properties

-

Design of multimodal imaging agents with enhanced sensitivity and selectivity

-

Exploration of novel peptide-based biomaterials for tissue engineering

These cutting-edge applications leverage the compound's structural complexity and functional versatility to address significant challenges in modern medicine and biotechnology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume